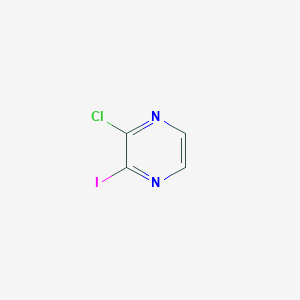2-Chloro-3-iodopyrazine
CAS No.: 191340-85-9
Cat. No.: VC6528724
Molecular Formula: C4H2ClIN2
Molecular Weight: 240.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 191340-85-9 |
|---|---|
| Molecular Formula | C4H2ClIN2 |
| Molecular Weight | 240.43 |
| IUPAC Name | 2-chloro-3-iodopyrazine |
| Standard InChI | InChI=1S/C4H2ClIN2/c5-3-4(6)8-2-1-7-3/h1-2H |
| Standard InChI Key | ZEADRFPMIXXSLG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)Cl)I |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Amino-6-chloro-3-iodopyrazine features a pyrazine ring—a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4. Substitutions occur at positions 2 (amine group), 3 (iodine), and 6 (chlorine), creating a sterically and electronically diverse framework. The iodine atom, with its large atomic radius and polarizability, introduces significant steric hindrance and influences the compound’s reactivity in cross-coupling reactions .
Table 1: Key Physicochemical Parameters
| Property | Value/Range | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.44 g/mol | |
| Boiling Point (Predicted) | 377.0±42.0 °C | |
| Density (Predicted) | 2.139±0.06 g/cm³ |
Synthetic Methodologies
Direct Halogenation Strategies
A common route involves iodination of pre-functionalized pyrazines. For example, reacting 2-amino-6-chloropyrazine with iodine monochloride () in acetic acid under nitrogen atmosphere at 70°C for 16 hours yields the target compound . Sodium acetate trihydrate () acts as a base to neutralize generated hydrogen iodide. Post-reaction workup includes extraction with ethyl acetate, washing with sodium carbonate and sodium thiosulfate solutions, and purification via flash chromatography .
Alternative Pathways
While specific protocols for 2-amino-6-chloro-3-iodopyrazine are scarce, analogous iodopyridines (e.g., 2-chloro-3-iodopyridine) are synthesized via electrophilic aromatic substitution using (NIS) in the presence of Lewis acids . Adapting such methods to pyrazine systems may require optimization due to differences in ring electron density.
Reaction Scheme:
Applications in Pharmaceutical and Material Science
Intermediate in Drug Discovery
The compound’s halogen and amine groups make it a versatile building block for synthesizing bioactive molecules. For instance:
-
Antibacterial Agents: Pyrazine derivatives are pivotal in developing inhibitors targeting bacterial enzymes like GlcN-6-P synthase .
-
CRTh2 Receptor Antagonists: Iodinated heterocycles are employed in anti-inflammatory drugs, with modifications to enhance receptor binding kinetics .
Material Science Applications
Iodine’s heavy atom effect makes 2-amino-6-chloro-3-iodopyrazine a candidate for X-ray crystallography additives, enhancing electron density in protein-ligand complexes .
Future Research Directions
-
Synthetic Optimization: Developing catalytic iodination methods to reduce iodine monochloride usage.
-
Biological Screening: Evaluating the compound’s efficacy in kinase inhibition assays for oncology applications.
-
Sustainability: Exploring green solvents (e.g., cyclopentyl methyl ether) for large-scale synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume